molecular formula C11H13Cl2N3O2 B2843537 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide CAS No. 1103526-17-5

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide

Cat. No.: B2843537
CAS No.: 1103526-17-5
M. Wt: 290.14
InChI Key: TUTUGBIAFBDEJM-UHFFFAOYSA-N
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Description

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6-dichloropyridine, which is a commercially available compound.

    Formylation: The pyridine ring is formylated to introduce the formamido group.

    Amidation: The formylated intermediate is then reacted with N-ethylpropanamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: A related compound with similar structural features but different functional groups.

    2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid: Another compound with a similar core structure but different substituents.

Uniqueness

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,6-dichloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c1-3-14-10(17)6(2)16-11(18)7-4-8(12)9(13)15-5-7/h4-6H,3H2,1-2H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTUGBIAFBDEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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